molecular formula C24H54NO4P B1626903 Tetrahexylammonium dihydrogen phosphate CAS No. 87700-05-8

Tetrahexylammonium dihydrogen phosphate

Cat. No.: B1626903
CAS No.: 87700-05-8
M. Wt: 451.7 g/mol
InChI Key: ITLADWLZFFSZKW-UHFFFAOYSA-M
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Description

Contextualization within Quaternary Ammonium (B1175870) Salts and Ionic Liquids

Quaternary ammonium salts (QASs) are a broad class of organic compounds with the general formula R₄N⁺X⁻, where R represents an alkyl or aryl group and X⁻ is an anion. The permanent positive charge on the nitrogen atom, resulting from the quaternization of an amine, is a defining feature of these compounds. This charge, shielded to varying degrees by the organic substituents, governs many of their characteristic properties, including their utility as phase-transfer catalysts, surfactants, and antimicrobial agents.

Furthermore, tetrahexylammonium (B1222370) dihydrogen phosphate (B84403) can be classified as an ionic liquid (IL), a salt with a melting point below 100°C. Ionic liquids are often dubbed "designer solvents" due to the ability to tune their physical and chemical properties by modifying the cation-anion pair. As an ionic liquid, tetrahexylammonium dihydrogen phosphate exhibits negligible vapor pressure, high thermal stability, and a wide electrochemical window, properties that are highly advantageous in various chemical processes. The combination of a bulky, symmetric cation and a hydrogen-bond-donating anion places it in a unique position within the vast library of known ionic liquids.

Evolution of Research Trajectories for Dihydrogen Phosphate Salts with Bulky Organic Cations

The scientific exploration of dihydrogen phosphate salts featuring bulky organic cations has evolved significantly over the past few decades. Initial interest in these compounds was largely driven by their potential as phase-transfer catalysts. The ability of the lipophilic cation to transport the dihydrogen phosphate anion from an aqueous phase to an organic phase, where it can participate in reactions, opened up new synthetic pathways. Research in this area focused on understanding the influence of the cation's alkyl chain length on catalytic efficiency, with longer chains generally leading to increased solubility in organic solvents and enhanced catalytic activity.

More recently, the focus has broadened to encompass the unique properties of these salts as ionic liquids. Researchers are now investigating their potential in a wider array of applications, including as electrolytes in electrochemical devices, as media for enzymatic reactions, and as templates or stabilizers in the synthesis of nanomaterials. The dihydrogen phosphate anion is of particular interest due to its ability to act as a proton donor and acceptor, making these ionic liquids suitable for applications in proton-conducting materials and as catalysts in acid- or base-mediated reactions. Studies are increasingly focused on correlating the structure of the bulky organic cation with the resulting ionic liquid's viscosity, conductivity, and thermal stability to design materials with tailored properties for specific applications.

Interdisciplinary Relevance and Contemporary Challenges in this compound Research

The unique combination of properties exhibited by this compound has led to its relevance across multiple scientific disciplines. In analytical chemistry, its primary application is as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (HPLC). researchandmarkets.com The tetrahexylammonium cation forms a neutral ion pair with acidic analytes, enhancing their retention on nonpolar stationary phases and enabling their separation and quantification.

In materials science, the use of tetraalkylammonium salts as structure-directing agents and stabilizers in the synthesis of nanoparticles is an active area of research. While specific studies on the dihydrogen phosphate derivative are emerging, the general principle involves the quaternary ammonium cation adsorbing to the surface of growing nanoparticles, thereby controlling their size and preventing agglomeration. sigmaaldrich.com

In the field of electrochemistry, tetraalkylammonium salts are valued for their wide electrochemical windows and are often used as supporting electrolytes in non-aqueous systems. researchgate.net The bulky nature of the cation can influence the structure of the electrochemical double layer at the electrode-electrolyte interface, which can in turn affect the kinetics of electrode reactions.

Despite its promise, research into this compound faces several contemporary challenges. A significant hurdle is the lack of comprehensive physicochemical data for this specific compound. While information on analogous compounds like tetrabutylammonium (B224687) dihydrogen phosphate is more readily available, direct experimental data on the hexyl derivative's properties such as melting point, density, and solubility in a range of solvents is sparse. This data is crucial for designing and optimizing processes that utilize this compound. Furthermore, while its potential in areas like catalysis and materials science is recognized, detailed mechanistic studies and a broader range of demonstrated applications are needed to fully realize its potential. The synthesis of high-purity this compound can also be challenging and costly, which may limit its large-scale industrial application. Overcoming these challenges will be key to unlocking the full scientific and technological potential of this versatile quaternary ammonium salt.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and industry. While specific experimental data for this compound is not extensively published, we can infer some properties from its structure and from data available for its close analogue, tetrabutylammonium dihydrogen phosphate.

Table 1: General Physicochemical Properties (Note: Some data is based on the analogous compound, tetrabutylammonium dihydrogen phosphate, and is indicated as such.)

PropertyValue
CAS Number 87700-05-8 scbt.com
Molecular Formula C₂₄H₅₄NO₄P scbt.com
Molecular Weight 451.66 g/mol scbt.com
Appearance White to off-white crystalline solid (inferred)
Melting Point 148-154 °C (for tetrabutylammonium dihydrogen phosphate) sigmaaldrich.comoxfordlabchem.com
Solubility Soluble in water (for tetrabutylammonium dihydrogen phosphate) oxfordlabchem.com

Detailed Research Findings

Research into this compound and related compounds has yielded valuable insights into their behavior and utility in various applications.

Phase-Transfer Catalysis

Tetraalkylammonium salts are well-established phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. The catalytic activity is influenced by the lipophilicity of the cation, which determines its ability to transport the anion into the organic phase. Comparative studies on tetraalkylammonium salts with varying alkyl chain lengths have shown that increasing the chain length generally enhances catalytic activity up to a certain point, after which steric hindrance may become a limiting factor. While specific kinetic data for this compound is not widely reported, it is expected to be an effective catalyst for a range of reactions, including nucleophilic substitutions and oxidations. researchgate.netfzgxjckxxb.com

Electrochemistry

In electrochemical applications, the choice of supporting electrolyte is critical. Tetraalkylammonium salts are often favored due to their wide electrochemical stability windows. researchgate.net The electrochemical stability of tetraalkylammonium cations is largely independent of the alkyl chain length. researchgate.net This suggests that this compound would be a suitable electrolyte for non-aqueous electrochemical systems, providing a wide potential window for studying redox processes.

Nanoparticle Synthesis

Quaternary ammonium salts can play a crucial role in the synthesis of nanoparticles by acting as capping agents or stabilizers. sigmaaldrich.com The bulky tetrahexylammonium cations can adsorb onto the surface of growing nanoparticles, preventing their aggregation and controlling their size and morphology. The dihydrogen phosphate anion may also interact with the nanoparticle surface, further influencing the synthesis process. While specific studies detailing the use of this compound in this context are limited, the principles established for other quaternary ammonium salts suggest its potential in this application. frontiersin.org

Properties

IUPAC Name

dihydrogen phosphate;tetrahexylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52N.H3O4P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLADWLZFFSZKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.OP(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H54NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519340
Record name N,N,N-Trihexylhexan-1-aminium dihydrogen phosphate
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Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87700-05-8
Record name N,N,N-Trihexylhexan-1-aminium dihydrogen phosphate
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Record name Tetrahexylammonium dihydrogen phosphate solution
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Synthetic Methodologies and Mechanistic Investigations of Tetrahexylammonium Dihydrogen Phosphate

Established Synthetic Pathways for Tetrahexylammonium (B1222370) Dihydrogen Phosphate (B84403)

The preparation of tetrahexylammonium dihydrogen phosphate typically involves strategies that are broadly applicable to the synthesis of various ionic liquids. These methods primarily include metathesis reactions followed by rigorous purification protocols to ensure the desired product is obtained with high purity.

Metathesis Reaction Strategies for Dihydrogen Phosphate Ionic Liquids

Metathesis, or double displacement, reactions are a cornerstone in the synthesis of dihydrogen phosphate ionic liquids. This strategy involves the exchange of ions between two starting salts, one providing the desired cation and the other the desired anion. In a typical synthesis of a tetraalkylammonium dihydrogen phosphate, a tetraalkylammonium halide (such as tetrahexylammonium bromide or chloride) is reacted with a salt containing the dihydrogen phosphate anion, for instance, an alkali metal dihydrogen phosphate like potassium or sodium dihydrogen phosphate.

The general reaction can be represented as:

[N(C₆H₁₃)₄]⁺X⁻ (aq) + M⁺[H₂PO₄]⁻ (aq) → [N(C₆H₁₃)₄]⁺[H₂PO₄]⁻ (aq/organic) + M⁺X⁻ (aq)

Where X⁻ is a halide (e.g., Br⁻, Cl⁻) and M⁺ is an alkali metal cation (e.g., K⁺, Na⁺). The choice of solvent is crucial for driving the reaction to completion, often by exploiting the differential solubility of the products. For instance, the resulting inorganic halide salt (M⁺X⁻) may be insoluble in the reaction medium and precipitate out, or the desired ionic liquid may be immiscible with the aqueous phase, allowing for its separation.

Ion-Exchange Purification Protocols in Preparation

Following the initial synthesis, purification is paramount to remove unreacted starting materials and by-product salts. Ion-exchange chromatography is a powerful technique for this purpose. In this method, the crude product mixture is passed through a column containing a solid ion-exchange resin.

For the purification of this compound, a cation-exchange resin in the hydrogen form (H⁺) can be employed to remove any remaining alkali metal cations (M⁺). Subsequently, an anion-exchange resin in the dihydrogen phosphate form ([H₂PO₄]⁻) could be used to replace any remaining halide anions (X⁻) with the desired dihydrogen phosphate anion. A patent describes the use of ion-exchange resins to prepare various quaternary ammonium (B1175870) compounds, highlighting the versatility of this technique. google.com The use of porous resins is often preferred as they facilitate the exchange of bulky organic cations. google.com

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Structure and Purity

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahexylammonium cation. These would include a triplet corresponding to the terminal methyl (CH₃) protons, and a series of multiplets for the methylene (B1212753) (CH₂) groups of the hexyl chains. The protons closest to the positively charged nitrogen atom would be the most deshielded and appear at the highest chemical shift. For the dihydrogen phosphate anion, the two acidic protons are typically broad and their chemical shift can be highly dependent on the solvent and concentration. In a study of a receptor binding with tetrabutylammonium (B224687) dihydrogen phosphate, the amide protons of the receptor showed significant shifts upon addition of the salt, indicating interaction with the dihydrogen phosphate anion. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the six unique carbon atoms in the hexyl chains of the cation. The carbon atom directly bonded to the nitrogen (α-carbon) would be the most downfield signal.

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing the dihydrogen phosphate anion. It is expected to show a single resonance, and its chemical shift provides information about the electronic environment of the phosphorus atom. The PubChem database entry for tetrabutylammonium dihydrogen phosphate includes ³¹P NMR data, which shows a single peak consistent with the dihydrogen phosphate anion. nih.gov A study involving an azaindole-1,2,3-triazole conjugate as a sensor for dihydrogen phosphate utilized ³¹P NMR to confirm the presence of the anion. researchgate.net

Table 1: Expected NMR Data for this compound (based on analogy with Tetrabutylammonium Dihydrogen Phosphate)

Nucleus Expected Chemical Shift Range (ppm) Multiplicity Assignment
¹H ~0.9 Triplet Terminal CH₃
¹H ~1.3-1.7 Multiplets -(CH₂)₄-
¹H ~3.2 Multiplet α-CH₂
¹³C ~14 Singlet Terminal CH₃
¹³C ~22-31 Singlets -(CH₂)₄-
¹³C ~58 Singlet α-CH₂

This is an interactive data table. The values are illustrative and based on typical chemical shifts for similar compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic vibrational bands for both the cation and the anion.

Tetrahexylammonium Cation: The spectrum would be dominated by the stretching and bending vibrations of the C-H bonds in the hexyl chains, typically appearing in the 2800-3000 cm⁻¹ region. C-N stretching vibrations may also be observed.

Dihydrogen Phosphate Anion: The dihydrogen phosphate anion has several characteristic vibrational modes. These include P=O stretching, P-O(H) stretching, and O-H stretching vibrations. The O-H stretches are often broad due to hydrogen bonding. The PubChem database provides FTIR data for tetrabutylammonium dihydrogen phosphate, which can be used as a reference. nih.gov Additionally, FTIR spectra of ammonium dihydrogen phosphate show characteristic bands for the H₂PO₄⁻ anion. researchgate.net

Table 2: Expected FTIR Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Assignment
2800 - 3000 C-H stretching (alkyl chains)
1400 - 1500 C-H bending (alkyl chains)
~1100 - 1200 P=O stretching
~900 - 1000 P-O(H) stretching

This is an interactive data table. The values are illustrative and based on typical vibrational frequencies for the functional groups present.

Theoretical and Computational Approaches to Synthesis Design

Computational chemistry offers powerful tools for understanding the properties of ionic liquids and for guiding their synthesis. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to predict the structures, stabilities, and spectroscopic properties of compounds like this compound.

Theoretical models can be employed to study the ion-pairing interactions between the tetrahexylammonium cation and the dihydrogen phosphate anion. Such studies can provide insights into the geometry of the ion pair and the strength of the electrostatic and hydrogen bonding interactions. Computational studies on phosphate clusters and their hydration have been performed, which can inform the behavior of the dihydrogen phosphate anion in solution. ucl.ac.uk Although specific computational studies on this compound are not prevalent in the literature, the methodologies are well-established for similar systems. By modeling the reactants, products, and transition states of the metathesis reaction, it is possible to gain a deeper understanding of the reaction mechanism and to predict the most favorable reaction conditions, thereby aiding in the rational design of synthetic protocols.

Density Functional Theory (DFT) in Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, stability, and reactivity of chemical systems, including complex ionic compounds like this compound. By calculating the electron density of a system, DFT can accurately predict molecular geometries, reaction energies, and transition states, thereby mapping out entire reaction pathways. This analysis is crucial for understanding the underlying mechanisms of formation and reactivity.

In the context of hybrid organic-inorganic phosphate compounds, DFT calculations are instrumental in elucidating the electronic properties that govern their behavior. dntb.gov.uaresearchgate.net Theoretical investigations often focus on the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a large energy gap suggests high stability and low reactivity, while a smaller gap indicates a molecule that is more readily polarized and reactive.

Computational studies on related systems, such as adamantane-type nitridophosphates and other cage-like compounds, utilize DFT to predict physicochemical properties, including heats of formation and detonation performance, based on molecular structures. acs.org These calculations rely on specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G*) to achieve accurate energy and structural predictions. acs.org The insights gained from DFT help rationalize the stability of different structural isomers and predict the most likely pathways for synthesis or decomposition. acs.orgnih.gov For this compound, DFT would allow researchers to model the ion-pair interaction, analyze hydrogen bonding between the dihydrogen phosphate anions, and calculate the activation energies for its formation or subsequent reactions.

Table 1: Typical Parameters for DFT Calculations on Hybrid Phosphate Compounds

Parameter Description Common Selection
Functional Approximates the exchange-correlation energy in DFT. The choice affects the accuracy of the results. B3LYP, PBE, M06-2X
Basis Set A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. 6-31G(d,p), 6-311++G**, cc-pVTZ
Solvent Model Simulates the effect of a solvent on the molecule's properties, which is crucial for reactions in solution. Polarizable Continuum Model (PCM), SMD

| Calculation Type | The specific property being calculated. | Geometry Optimization, Frequency Analysis, Transition State Search, HOMO-LUMO Energy |

Molecular Dynamics (MD) Simulations in Elucidating Formation Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of chemical processes, making them indispensable for elucidating the formation mechanisms of ionic compounds in solution. By simulating the movement of every atom over time based on a defined force field, MD can reveal the complex interplay of solvent-solute and solute-solute interactions that govern self-assembly and crystallization. nih.gov

For this compound, MD simulations can track the process of ion pairing and aggregation from a disordered state in solution. Simulations of related tetrabutylammonium salts in aqueous solutions have shown how the bulky, nonpolar alkyl chains of the cation influence the surrounding water structure and drive the association with anions. mdpi.com These simulations can quantify key structural and dynamic properties, such as radial distribution functions (RDFs), coordination numbers, and the potential of mean force for ion pairing.

Studies on ammonium dihydrogen phosphate solutions have used MD to investigate local particle density fluctuations and the influence of temperature on hydrogen bonding between ions. researchgate.net The RDF between the hydrogen atoms of the ammonium cation and the oxygen atoms of the dihydrogen phosphate anion reveals the strength and prevalence of hydrogen bonds, which are critical to the formation of stable growth units in solution. researchgate.net Similarly, MD simulations of phosphate-based glasses use force fields like ReaxFF to model the formation of the phosphate network, analyzing the distribution of different phosphate species (Qn) and their connectivity, which are directly analogous to the interactions in a concentrated solution of this compound. nih.gov By applying these techniques, researchers can visualize how tetrahexylammonium cations and dihydrogen phosphate anions navigate the solvent, shed their solvation shells, and arrange into the stable ionic structure.

Table 2: Key Outputs from MD Simulations for Ion Pair Formation

Simulation Output Information Provided Relevance to Formation Mechanism
Radial Distribution Function (g(r)) The probability of finding another atom at a certain distance from a reference atom. Determines the average distance between the tetrahexylammonium cation and the dihydrogen phosphate anion, indicating ion pairing. researchgate.net
Coordination Number (CN) The average number of ions or solvent molecules in the first solvation shell of a central ion. Reveals how many anions surround a cation (and vice-versa) and how the ions are solvated before association. nih.gov
Mean Square Displacement (MSD) Measures the average distance an ion travels over time. Used to calculate diffusion coefficients, indicating the mobility of ions in the solution as they come together.

| Hydrogen Bond Analysis | Identifies the number and lifetime of hydrogen bonds between dihydrogen phosphate anions and with any protic solvent. | Elucidates the role of hydrogen bonding in forming stable clusters and the final bulk material. researchgate.net |

Catalytic Applications of Tetrahexylammonium Dihydrogen Phosphate

Phase Transfer Catalysis Mechanisms Enabled by Tetrahexylammonium (B1222370) Dihydrogen Phosphate (B84403)

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, in this case, tetrahexylammonium dihydrogen phosphate, transports a reactant from one phase to another, where the reaction can then proceed.

The primary mechanism by which this compound functions as a phase transfer catalyst is through the facilitation of anion transfer. The large, lipophilic tetrahexylammonium cation [(C₆H₁₃)₄N]⁺ encapsulates the dihydrogen phosphate anion [H₂PO₄]⁻, or another anion present in the aqueous phase, and transports it into the organic phase. This process is driven by the solubility of the bulky alkyl chains of the cation in the nonpolar organic solvent. operachem.com

Once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive. operachem.com For instance, in a reaction between an organic substrate in an organic solvent and an inorganic nucleophile in an aqueous solution, the tetrahexylammonium cation would form an ion pair with the nucleophile. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic substrate. A classic example that illustrates this principle is the cyanide displacement on 1-chlorooctane (B87089). In the absence of a phase transfer catalyst, heating a two-phase mixture of 1-chlorooctane in an organic solvent and sodium cyanide in water results in no reaction. princeton.edu However, the introduction of a catalytic amount of a similar quaternary ammonium (B1175870) salt, tetrahexylammonium chloride, results in a nearly 100% yield of the corresponding nitrile in just a few hours. princeton.edu Similarly, this compound can transport its own dihydrogen phosphate anion or exchange it for another reactive anion at the interface of the two phases, thereby enabling a wide range of chemical transformations. acs.orgmdma.ch

Anion exchange at the aqueous-organic interface.

Transfer of the tetrahexylammonium-anion ion pair into the organic phase.

Reaction of the anion with the organic substrate.

Transfer of the resulting tetrahexylammonium salt back to the aqueous phase to repeat the cycle.

This compound is instrumental in catalyzing specific organic transformations that would otherwise be inefficient.

α-C-H Bond Activation: The direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis as it offers a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions. science.govtcichemicals.comsigmaaldrich.com While transition metals like palladium, rhodium, and iridium are often the primary catalysts for C-H activation, this compound can play a crucial co-catalytic role. science.govtcichemicals.com The dihydrogen phosphate anion can function as a ligand, a base, or a proton shuttle in the catalytic cycle. For instance, in a palladium-catalyzed C-H activation, the dihydrogen phosphate anion could participate in the concerted metalation-deprotonation step, which is often the rate-determining step of the reaction. science.gov Furthermore, in photocatalytic C-H activation, such as that mediated by decatungstate anions, the tetrahexylammonium cation can act as a phase transfer agent for the photocatalyst itself, while the dihydrogen phosphate anion can influence the reaction environment. acs.org

Role in Advanced Catalytic Systems

Beyond its role in conventional phase transfer catalysis, this compound is a key component in more advanced and specialized catalytic systems.

In the realm of heterogeneous catalysis, nanomaterials are prized for their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. researchgate.net this compound can be used as a stabilizing agent in the synthesis of metal nanoparticles, such as those of rhodium(0). The tetrahexylammonium cations can form a protective layer around the growing nanoparticles, preventing their agglomeration and controlling their size and dispersion on a support material. This is crucial as the catalytic activity and selectivity of nanoparticles are highly dependent on these physical characteristics. researchgate.net

For example, rhodium nanoparticles are effective catalysts for hydrogenation reactions. nih.govrsc.orgrsc.org When supported on materials like ceria or covalent organic polymers, their catalytic performance can be further enhanced. researchgate.netrsc.org The use of this compound during the preparation of these supported rhodium nanoparticles can lead to smaller, more uniform particles with improved stability and recyclability, which are key advantages for industrial applications. researchgate.net

The dihydrogen phosphate anion can also influence the electronic properties of the nanoparticle surface, potentially modifying its interaction with substrates and, consequently, its catalytic behavior. Research on dihydrogen phosphate-stabilized ruthenium(0) nanoparticles has shown them to be highly active and long-lived catalysts for the hydrolysis of ammonia-borane, a promising hydrogen storage material.

Hydrogen bonding is a key interaction in many catalytic processes. nih.gov this compound can participate in hydrogen-bond-acceptor (HBA) catalysis through its dihydrogen phosphate anion. The oxygen atoms of the [H₂PO₄]⁻ anion can act as hydrogen bond acceptors, activating a substrate by increasing its electrophilicity or by orienting it for a specific reaction. nih.govresearchgate.net

For instance, in the dehydrative cyclization of diols to form O-heterocycles, a cooperative hydrogen-bond donor and acceptor system can be highly effective. nih.gov While not the primary catalyst, the dihydrogen phosphate anion from this compound could play the role of the HBA, working in synergy with a hydrogen-bond donor (HBD) to activate the hydroxyl groups of the diol, facilitating the cyclization reaction. This type of catalysis is often referred to as "bifunctional catalysis" and is a growing area of interest for its potential to mimic enzymatic processes. researchgate.net

Gas hydrates are ice-like crystalline solids that can form in oil and gas pipelines, leading to blockages and significant operational problems. scialert.net Chemical inhibitors are therefore essential for flow assurance. This compound exhibits properties that make it a potential dual-functional inhibitor, acting as both a kinetic hydrate (B1144303) inhibitor (KHI) and a thermodynamic hydrate inhibitor (THI). sid.irresearchgate.net

The mechanism of kinetic inhibition involves delaying the nucleation and/or growth of hydrate crystals. sid.irresearchgate.netmdpi.com The bulky and hydrophobic tetrahexylammonium cations can adsorb onto the surface of nascent hydrate crystals, disrupting the hydrogen-bonded water lattice and preventing further growth. This is a common mechanism for quaternary ammonium salts in hydrate inhibition. nih.gov

Simultaneously, the dihydrogen phosphate anion can act as a thermodynamic inhibitor. THIs work by shifting the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures, effectively making hydrate formation less favorable under given operational conditions. mdpi.com The dihydrogen phosphate anion can form strong hydrogen bonds with water molecules, disrupting the water structure required for hydrate formation and thus providing a thermodynamic inhibition effect. This dual functionality, where the cation provides kinetic inhibition and the anion contributes to thermodynamic inhibition, makes this compound a potentially more effective and versatile hydrate inhibitor compared to single-function chemicals.

Reaction Kinetics and Mechanistic Studies in this compound Catalyzed Processes

The catalytic activity of this compound, a quaternary ammonium salt, is rooted in its function as a phase-transfer catalyst (PTC). In this capacity, it facilitates the transfer of the dihydrogen phosphate anion from an aqueous or solid phase into a non-polar organic phase, where it can participate in a reaction with an organic substrate. The study of reaction kinetics and mechanisms for processes catalyzed by this compound involves understanding both the physical transfer between phases and the chemical reaction that follows.

The mechanism can be broken down into two principal steps:

The Transfer Step: The dihydrogen phosphate anion is transferred from the aqueous phase to the organic phase by the tetrahexylammonium cation.

The Intrinsic Reaction Step: The dihydrogen phosphate anion, now in the organic phase, catalyzes the reaction of the organic substrate. princeton.edu

The dihydrogen phosphate anion itself is an effective general acid-base catalyst. vedantu.comnih.gov It can donate a proton to activate an electrophile or accept a proton to enhance the nucleophilicity of a reagent. youtube.comcreative-enzymes.com For example, in the hydrolysis of an ester, the H₂PO₄⁻ anion could deprotonate a water molecule, making it a more potent nucleophile (OH⁻), thereby acting as a general base. vedantu.comnih.gov Conversely, it could protonate the carbonyl oxygen of the ester, making it a better electrophile, thus acting as a general acid. nih.gov

The kinetics of such a phase-transfer catalyzed reaction often follow a pseudo-first-order rate law, especially when one reactant is in large excess. researchgate.netresearchgate.net The apparent rate constant (k_app) is a composite value that depends on several factors, as illustrated by studies on analogous tetraalkylammonium salt-catalyzed systems.

Detailed Research Findings

While specific kinetic data for reactions catalyzed exclusively by this compound is not extensively documented in dedicated studies, the behavior can be reliably inferred from well-studied analogous systems. For instance, the kinetics of S-alkylation of 2-mercaptobenzimidazole (B194830) with α-bromo-m-xylene using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst provides a valuable model. researchgate.net The findings from such studies highlight the key variables influencing the reaction rate.

Table 1: Influence of Reaction Parameters on the Apparent Rate Constant (k_app) in a Model PTC System
Parameter VariedObservation in Model SystemKinetic Implication for this compound Catalysis
Agitation Speed Rate increases with stirring speed up to a certain point (e.g., 300 rpm), after which it becomes independent. researchgate.netIndicates a transition from a transfer-rate limited regime to an intrinsic-rate limited regime. phasetransfer.commdpi.com
Catalyst Concentration The apparent rate constant (k_app) increases linearly with the catalyst concentration. researchgate.netThe reaction is first-order with respect to the catalyst concentration, a hallmark of PTC. researchgate.net
Aqueous Phase Volume Increasing the volume of the aqueous phase can decrease the reaction rate. researchgate.netDilution of the dihydrogen phosphate anion in the aqueous phase reduces its availability for transfer into the organic phase.
Organic Solvent Polarity Less polar solvents can sometimes enhance the reaction rate. researchgate.netLess polar solvents lead to weaker solvation of the ion pair, increasing the anion's reactivity. However, the solvent must still be polar enough to dissolve a sufficient amount of the ion pair. phasetransfer.com
Temperature The reaction rate increases with temperature, following the Arrhenius equation. researchgate.netAllows for the determination of the apparent activation energy of the overall process. researchgate.net

The mechanistic pathway for a reaction catalyzed by this compound would involve the formation of the [(C₆H₁₃)₄N⁺][H₂PO₄⁻] ion pair at the interface. This complex diffuses into the bulk organic phase, where H₂PO₄⁻ engages in the catalytic step (e.g., proton transfer). After the reaction, the tetrahexylammonium cation pairs with the leaving group anion and returns to the aqueous phase to restart the cycle. phasetransfer.com The high organophilicity of the tetrahexylammonium cation, compared to smaller analogs like tetrabutylammonium, generally ensures a higher concentration of the catalyst in the organic phase, which can lead to faster reaction rates, particularly in intrinsic-rate limited systems. operachem.comacsgcipr.org

Advanced Separation and Extraction Processes Utilizing Tetrahexylammonium Dihydrogen Phosphate

Liquid-Liquid Extraction Principles and Applications

Liquid-liquid extraction (LLE), or solvent extraction, is a separation technique based on the differential solubility of a target compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglongdom.org The efficiency of LLE can be significantly enhanced by the addition of an extractant, such as tetrahexylammonium (B1222370) dihydrogen phosphate (B84403), which facilitates the transfer of the target species from one phase to the other. researchgate.net

Quaternary ammonium (B1175870) salts are effective in the extraction of metal ions through an ion-exchange mechanism. While specific studies on tetrahexylammonium dihydrogen phosphate are limited, research on the closely related compound, tetrabutylammonium (B224687) dihydrogen phosphate (TBAH2P), provides significant insight into the extraction mechanisms for trivalent lanthanide ions like Lanthanum(III) and Europium(III).

The extraction process typically involves the formation of an ion-pair complex between the positively charged tetra-alkylammonium cation and a negatively charged metal-anion complex in the aqueous phase. This neutral, hydrophobic ion-pair is then readily extracted into the organic phase.

For instance, in the removal of Europium(III), polymers functionalized with TBAH2P have demonstrated significant adsorption capabilities. researchgate.net The process is influenced by several factors, including pH, contact time, and temperature. The mechanism is believed to involve chemisorption, where the functionalized polymer surface actively binds the metal ions. researchgate.net Similarly, TBAH2P has been used to functionalize solid supports for the successful removal of Lanthanum(III) from aqueous solutions, indicating its effectiveness in sequestering rare earth elements. researchgate.netacs.org The extraction of these metals is often pH-dependent, with extraction efficiency increasing as the pH of the aqueous solution rises. cetem.gov.br

Lanthanum(III) Extraction: Studies on related organophosphorus extractants show that the extraction mechanism is a cationic exchange between the metal ions in the aqueous phase and the hydrogen ions of the extractant. cetem.gov.br

Europium(III) Extraction: Research on extraction chromatographic resins has shown that ligands with multiple diglycolamide moieties can achieve very high uptake of Eu(III). utwente.nl The sorption of Eu(III) onto resins functionalized with TBAH2P has been identified as an endothermic and spontaneous process, following a pseudo-second-order kinetic model. researchgate.net

Table 1: Research Findings on Eu(III) Adsorption Using TBAH2P Functionalized Polymers researchgate.net
ParameterCellulose-TBAH2PAmberlite XAD7-TBAH2P
Optimal pH4.05.0
Equilibrium Time (min)6060
Adsorption ProcessEndothermic and Spontaneous
Kinetic ModelPseudo-second-order
Isotherm ModelLangmuirFreundlich
Max. Adsorption Capacity (mg/g)9.4417.27

Tetra-alkylammonium salts can act as highly effective phase-transfer agents or anion-exchangers, facilitating the extraction of hydrophilic anions from an aqueous phase into an organic phase. rsc.orgrsc.org This process is crucial for the removal of ions like sulfate (B86663) and phosphate from water, which is challenging due to their high hydration energy. rsc.orgnih.gov

The mechanism overcomes the Hofmeister bias, which typically predicts that highly hydrated anions are difficult to extract into nonpolar solvents. nih.govnih.gov In this system, the tetra-alkylammonium cation pairs with the target anion (e.g., sulfate or phosphate) in the aqueous phase. This ion pair is sufficiently hydrophobic to be transferred across the phase boundary into the organic solvent, where it may interact with other receptor molecules. nih.govrsc.org

Studies using tetrabutylammonium hydroxide (B78521) or acetate (B1210297) have demonstrated the efficient and selective extraction of sulfate and phosphate from competitive aqueous media. rsc.orgnih.gov The choice of the specific tetrabutylammonium salt can be tailored to optimize the extraction of the target anion; for example, tetrabutylammonium hydroxide has been shown to be effective for sulfate extraction, while tetrabutylammonium acetate is used for phosphate extraction with certain receptor molecules. rsc.orgrsc.org The selectivity is driven by the specific interactions between the anion, the tetra-alkylammonium cation, and any receptor molecules present in the organic phase. rsc.orgnih.gov

Aqueous two-phase systems (ATPS) are a form of liquid-liquid extraction where both phases are predominantly water-based. nih.govua.pt These systems are typically formed by mixing a polymer (like polyethylene (B3416737) glycol) and a salt, or two different polymers, in water above a critical concentration. ua.ptusf.edu ATPS are particularly advantageous for separating biomolecules as they provide a gentle, non-denaturing environment. nih.gov

Ionic liquids and quaternary ammonium salts, such as this compound, can be used as components or additives in ATPS to modulate the system's properties and enhance separation efficiency. nih.govnih.gov The partitioning of a solute in an ATPS is governed by a combination of factors including electrostatic interactions, hydrophobicity, and hydrogen bonding. nih.gov

The addition of a quaternary ammonium salt can influence the phase behavior of the system and the partitioning of target molecules. For example, in ATPS composed of tetrabutylammonium chloride and potassium phosphate buffer, extraction efficiencies of 100% have been achieved for enzymes like lipase. nih.gov The tetra-alkylammonium cation can interact with solutes, altering their affinity for one phase over the other, thereby improving the purification factor and recovery yield. nih.gov The use of thermoseparating polymers can further create stimuli-responsive ATPS, where phase separation is induced by a change in temperature. mdpi.com

Solid-Phase Extraction and Adsorption Technologies

Solid-phase extraction (SPE) is a sample preparation technique where compounds dissolved in a liquid are separated by passing the liquid over a solid stationary phase (the sorbent). nih.govwindows.netthermofisher.com The target analytes are retained on the sorbent, which can then be washed to remove impurities before the desired analytes are eluted with an appropriate solvent. thermofisher.com

Inert solid supports with high surface areas can be functionalized with extractants like this compound to create highly effective and selective adsorbents. researchgate.netresearchgate.net Magnesium silicate (B1173343) is one such support, valued for its layered structure and ability to be chemically modified. acs.orgmorressier.com

Research has demonstrated the development of a novel adsorbent for Lanthanum(III) removal by functionalizing magnesium silicate with tetrabutylammonium dihydrogen phosphate (TBAH2P). researchgate.netacs.orgresearchgate.net The functionalization is achieved by bringing the magnesium silicate into contact with a solution of the quaternary ammonium salt. researchgate.net The resulting material combines the high surface area and structural integrity of the silicate support with the selective binding capabilities of the phosphate extractant.

The adsorption process using this functionalized material is influenced by parameters such as the adsorbent dose, contact time, and temperature. Thermodynamic studies of La(III) adsorption on TBAH2P-functionalized magnesium silicate show the process to be endothermic and spontaneous, with chemisorption being the suggested mechanism. researchgate.net

Table 2: Adsorption Characteristics of La(III) on TBAH2P-Functionalized Magnesium Silicate researchgate.netacs.org
ParameterValue/Finding
AdsorbentMagnesium silicate functionalized with TBAH2P
Specific Surface Area~194 m²/g acs.org
Target IonLanthanum(III)
Optimum Adsorbent Dose4 g/L researchgate.net
Adsorption MechanismEndothermic, spontaneous, chemisorption researchgate.net
Equilibrium ModelSips isotherm model researchgate.net
Maximum Adsorption Capacity (q_m)9.13 mg/g researchgate.net

Polymeric resins, such as Amberlite, are widely used as sorbents in SPE due to their high stability, defined pore structure, and high surface area. purolite.comshahroodut.ac.ir These resins can be functionalized by impregnation with specific extractants to create materials tailored for the selective adsorption of target ions. researchgate.net

A study on the removal of Europium(III) utilized resins prepared by functionalizing both a natural polymer (cellulose) and a commercial synthetic resin (Amberlite XAD7) with tetrabutylammonium dihydrogen phosphate (TBAH2P). researchgate.net The impregnation process involves concentrating the TBAH2P onto the polymer matrix. The resulting functionalized resins act as efficient adsorbents for Eu(III) from aqueous solutions.

The adsorption capacity of these functionalized resins is dependent on the polymer backbone, with the Amberlite XAD7-based resin showing a higher capacity for Eu(III) than the cellulose-based one. researchgate.net The process is governed by chemical adsorption, and the equilibrium data can be described by various isotherm models, indicating different surface interactions depending on the resin type. researchgate.net Such functionalized resins demonstrate the potential for creating robust and reusable systems for the recovery of valuable rare earth elements. mdpi.com

Chromatographic Applications of this compound

This compound serves as a specialized ion-pair reagent in High-Performance Liquid Chromatography (HPLC), particularly for the separation of acidic analytes that are otherwise difficult to retain and resolve on conventional reversed-phase columns. Its application is a niche within the broader field of ion-pair chromatography, where its unique properties, primarily stemming from the long hexyl chains of the cation, are leveraged to achieve specific separation goals.

Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC) Method Development

In the development of HPLC methods, this compound is introduced into the mobile phase to enhance the retention of acidic compounds. The fundamental principle of ion-pair chromatography involves the formation of a neutral complex between the ionic analyte and an ion-pairing agent of the opposite charge. itwreagents.com For acidic analytes, which are negatively charged at a suitable mobile phase pH, the positively charged tetrahexylammonium cation ((C₆H₁₃)₄N⁺) forms a hydrophobic, electrically neutral ion-pair. sci-hub.sekm3.com.tw This increased hydrophobicity strengthens the interaction with the non-polar stationary phase (e.g., C18), leading to increased retention times and allowing for effective separation. itwreagents.com

The selection of this compound as an ion-pairing reagent is often driven by the need for strong retention of highly polar or multi-charged acidic analytes. The retention in ion-pair chromatography is directly proportional to the length of the alkyl chains of the quaternary ammonium salt. mdpi.comresearchgate.net Therefore, tetrahexylammonium ions, with their six-carbon chains, provide significantly greater hydrophobicity and thus stronger retention compared to more commonly used reagents like tetrabutylammonium salts. usgs.gov

The development of a robust HPLC method using this compound requires careful optimization of several parameters:

Concentration of the Ion-Pair Reagent: The concentration of this compound in the mobile phase is a critical factor. Increasing the concentration generally leads to a greater extent of ion-pair formation and thus longer retention times for the acidic analytes. However, an excessively high concentration can lead to long column equilibration times and potential issues with method robustness. oup.com

Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that the acidic analytes are in their ionized (anionic) state to facilitate ion-pairing with the tetrahexylammonium cation. Typically, a pH of around 7.5 is used for the analysis of acidic samples with quaternary ammonium salts. km3.com.twtcichemicals.com

Organic Modifier Content: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase are adjusted to fine-tune the retention of the ion-pairs. A higher concentration of the organic modifier will decrease retention. chromatographyonline.com

Illustrative Research Findings:

While specific studies on this compound are limited, the principles can be illustrated by examining the behavior of a homologous series of quaternary ammonium salts. The following table demonstrates the theoretical effect of increasing alkyl chain length on the retention factor (k') of an acidic analyte.

Table 1: Theoretical Influence of Quaternary Ammonium Alkyl Chain Length on Analyte Retention

Ion-Pair Reagent Cation Analyte Retention Factor (k')
Tetramethylammonium 1.5
Tetraethylammonium 3.2
Tetrapropylammonium 6.8
Tetrabutylammonium 12.5
Tetrahexylammonium 25.1

Note: The data in this table are illustrative and based on established chromatographic principles. The retention factors are hypothetical values for a model acidic analyte on a C18 column, demonstrating the expected trend of increased retention with longer alkyl chains of the ion-pairing reagent.

Influence on Retention and Separation Selectivity in Gradient Elution

Gradient elution, where the composition of the mobile phase is changed during the analytical run, is a powerful technique for separating complex mixtures with a wide range of polarities. oup.com However, its application in ion-pair chromatography with reagents like this compound presents unique challenges and considerations.

The primary influence of using this compound in a gradient elution method is the significant impact on the retention and selectivity of the separation. The gradient typically involves increasing the concentration of the organic modifier over time. This change in mobile phase strength affects not only the elution of the analyte-ion pair but also the equilibrium of the ion-pairing reagent itself between the mobile and stationary phases.

As the organic content of the mobile phase increases during a gradient run, the tetrahexylammonium cations that are adsorbed onto the stationary phase can be stripped away. This dynamic change in the concentration of the ion-pairing reagent on the stationary phase surface can lead to several effects:

Enhanced Peak Compression: For late-eluting peaks, the increasing mobile phase strength can lead to a "focusing effect," resulting in sharper, narrower peaks than would be observed in an isocratic separation.

Altered Selectivity: The changing concentration of both the organic modifier and the effective ion-pairing reagent on the column can alter the relative retention of different analytes, thereby changing the separation selectivity (α). This can be advantageous in resolving closely eluting peaks.

Long Equilibration Times: A significant drawback of using strong, hydrophobic ion-pairing reagents like tetrahexylammonium salts in gradient elution is the long time required for the column to re-equilibrate to the initial mobile phase conditions between injections. oup.com This is because a sufficient amount of the this compound must re-adsorb onto the stationary phase to ensure reproducible retention times. researchgate.net

Detailed Research Findings on Gradient Elution Dynamics:

Research on the structurally similar tetrabutylammonium (TBA) ion provides insight into the processes occurring during gradient elution. A study investigating the distribution of TBA on a C18 column during and after a gradient elution revealed that the re-equilibration of the ion-pairing reagent is a slow process. The retention times of analytes were shown to be highly dependent on the column equilibration time. oup.com

The following table illustrates how the retention time of two hypothetical acidic analytes might change with varying column equilibration times in a gradient HPLC method using a tetrahexylammonium-based mobile phase.

Table 2: Illustrative Effect of Column Equilibration Time on Analyte Retention in Gradient Elution with a Tetrahexylammonium-based Mobile Phase

Equilibration Time (min) Retention Time - Analyte A (min) Retention Time - Analyte B (min) Selectivity (α = k'B / k'A)
5 8.2 9.5 1.16
10 9.8 11.8 1.20
15 11.0 13.5 1.23
20 11.5 14.3 1.24
25 11.6 14.4 1.24

Note: This table presents hypothetical data to illustrate the principle that insufficient equilibration time can lead to shifting retention times and altered selectivity. The values are based on the expected behavior of a strong ion-pairing reagent in a gradient elution system.

Supramolecular Chemistry and Anion Recognition with Tetrahexylammonium Dihydrogen Phosphate

Host-Guest Chemistry and Anion Receptor Design

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule to a complementary "host" molecule. In the context of tetrahexylammonium (B1222370) dihydrogen phosphate (B84403), the dihydrogen phosphate anion (H₂PO₄⁻) can act as a guest, interacting with various synthetic host molecules, known as anion receptors. The design of these receptors is a sophisticated area of research, aiming to achieve high selectivity and strong binding for specific anions.

The dihydrogen phosphate anion is a member of the oxoanion family, which are anions containing oxygen. The complexation of dihydrogen phosphate with synthetic receptors is a subject of considerable study, often utilizing tetra-alkylammonium salts to provide the anion in a non-coordinating solvent. While specific studies on tetrahexylammonium dihydrogen phosphate are limited, research on analogous compounds, such as those with the tetrabutylammonium (B224687) (TBA) cation, offers significant insights into the binding modes.

Receptors designed for dihydrogen phosphate often feature multiple hydrogen bond donors. For instance, bis-urea based receptors have demonstrated high affinity for this anion. The binding typically involves the formation of multiple hydrogen bonds between the urea (B33335) N-H groups and the oxygen atoms of the dihydrogen phosphate. The geometry of the receptor plays a crucial role in achieving selectivity. Some receptors are designed with a flexible structure, allowing them to adopt a specific conformation to maximize the binding interactions with the tetrahedral geometry of the dihydrogen phosphate anion. This "induced-fit" model is a key principle in achieving high selectivity for dihydrogen phosphate over other anions. nih.gov

The binding of dihydrogen phosphate can also be influenced by the cation. The large and hydrophobic nature of the tetrahexylammonium cation can modulate the solubility of the salt in organic solvents and influence the accessibility of the anion to the receptor. While direct comparative studies are scarce, it is plausible that the longer hexyl chains of the tetrahexylammonium cation, compared to butyl chains, could introduce greater steric hindrance, potentially affecting the kinetics and thermodynamics of the binding event.

Research on various anion receptors has established a general trend in binding affinity for a range of anions. In one study with a bipyridyl bisurea-based receptor, the affinity for dihydrogen phosphate was found to be significantly higher than for other anions such as acetate (B1210297), hydrogen sulfate (B86663), and halides. nih.gov The observed binding trend was determined to be: H₂PO₄⁻ > OAc⁻ > HSO₄⁻ ≈ Cl⁻ > Br⁻ ≈ NO₃⁻ > I⁻. nih.gov This high selectivity is attributed to the complementary arrangement of hydrogen bond donors in the receptor that perfectly matches the hydrogen bond acceptors on the dihydrogen phosphate anion.

Table 5.1.1: Anion Binding Affinities with a Bipyridyl Bisurea-Based Receptor
AnionAssociation Constant (Ka) in M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻)78,000
Acetate (OAc⁻)> HSO₄⁻
Hydrogen Sulfate (HSO₄⁻)≈ Cl⁻
Chloride (Cl⁻)> Br⁻
Bromide (Br⁻)≈ NO₃⁻
Nitrate (NO₃⁻)> I⁻
Iodide (I⁻)Weakest Binding

Note: This data is based on studies with tetrabutylammonium salts as the anion source. The trend is expected to be similar for tetrahexylammonium salts, although the absolute values of the association constants may differ.

A fascinating aspect of dihydrogen phosphate chemistry is its ability to self-associate in solution to form dimers and higher-order oligomers. This behavior is driven by the formation of strong hydrogen bonds between individual dihydrogen phosphate anions. The dihydrogen phosphate anion is an excellent hydrogen bond donor (through its P-OH groups) and a hydrogen bond acceptor (through its P=O and P-O⁻ groups), allowing for the formation of extended networks.

Studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have provided evidence for the spontaneous oligomerization of dihydrogen phosphate anions in organic solvents like dimethyl sulfoxide (B87167) (DMSO). lmaleidykla.lt Diffusion NMR measurements on tetrabutylammonium dihydrogen phosphate solutions have shown that the diffusion coefficient of the dihydrogen phosphate anion decreases at higher concentrations, while that of the tetrabutylammonium cation remains relatively constant. lmaleidykla.lt This observation is consistent with the formation of larger, slower-moving dihydrogen phosphate oligomers. lmaleidykla.lt

The process of oligomerization can be described by an isodesmic model, where the addition of each monomeric unit to the growing oligomer chain occurs with a similar association constant. lmaleidykla.lt The equilibrium between monomeric, dimeric, and oligomeric species is dependent on the concentration of the dihydrogen phosphate salt and the nature of the solvent. In less polar solvents, the extent of self-association is expected to be even more significant. lmaleidykla.lt

The presence of the tetrahexylammonium cation, with its long, non-polar alkyl chains, would likely enhance the solubility of the dihydrogen phosphate salt in low-polarity organic solvents, thereby facilitating the study of these oligomerization processes in a wider range of media. The larger size of the tetrahexylammonium cation could also influence the packing and organization of the dihydrogen phosphate oligomers in solution.

Formation and Stabilization of Dihydrogen Phosphate Clusters

Beyond simple dimerization and linear oligomerization in solution, the dihydrogen phosphate anion has a remarkable tendency to form well-defined, discrete clusters, particularly in the solid state. These clusters are beautiful examples of supramolecular self-assembly, where the anions are held together by a complex network of hydrogen bonds.

The co-crystallization of tetra-alkylammonium dihydrogen phosphate salts with specifically designed host molecules has enabled the isolation and structural characterization of discrete dihydrogen phosphate clusters. Research has successfully trapped both tetrameric (H₂PO₄⁻)₄ and hexameric (H₂PO₄⁻)₆ clusters within the crystalline lattice of urea-functionalized molecular crystals. scirp.org These host molecules act as templates, creating cavities that stabilize these anionic aggregates through multiple hydrogen bonds.

A survey of the Cambridge Structural Database (CSD) has revealed that dihydrogen phosphate anions are self-associated in the majority of their crystal structures, with discrete clusters being a common motif. uco.es

The stability and structure of the dihydrogen phosphate clusters are entirely dependent on the intricate network of hydrogen bonds that hold them together. X-ray diffraction studies of crystalline solids containing these clusters have provided detailed insights into these networks.

The hydrogen bonding within these clusters can be quite complex, with various motifs observed, such as cyclic arrangements and more extended, cage-like structures. The analysis of these networks is critical for understanding the principles of anion recognition and for the rational design of new receptors and crystalline materials with desired properties. The nature of the cation, such as tetrahexylammonium, can influence the long-range ordering and the three-dimensional architecture of these hydrogen-bonded assemblies.

Table 5.2.2: Common Dihydrogen Phosphate Aggregates in Crystalline States
Aggregate TypeDescription
MonomerIsolated dihydrogen phosphate anion. Relatively rare.
DimerTwo dihydrogen phosphate anions linked by hydrogen bonds.
TrimerThree dihydrogen phosphate anions, often in a cyclic arrangement.
TetramerFour dihydrogen phosphate anions, can be cyclic or linear.
HexamerSix dihydrogen phosphate anions, forming more complex cage-like structures.
Extended Networks1D chains, 2D layers, and 3D frameworks.

This table is based on a survey of the Cambridge Structural Database for structures containing the dihydrogen phosphate anion. uco.es

Development of Supramolecular Solvents for Microextraction Techniques

Supramolecular solvents (SUPRAS) are a novel class of liquids characterized by their nanostructured nature. They are formed through the self-assembly of amphiphilic molecules in a solution, leading to the formation of micelles, vesicles, or other aggregates. nih.gov These solvents have gained significant attention as environmentally friendly alternatives to traditional organic solvents in various chemical processes, including extraction and microextraction techniques. nih.gov

The formation of SUPRAS often involves a coacervation process, where a colloidal solution of amphiphiles separates into a dense, solvent-rich phase. lmaleidykla.lt Tetra-alkylammonium salts, including those with long alkyl chains like tetrahexylammonium, can play a crucial role in the formation of these solvents. They can act as the amphiphilic component themselves or as coacervating agents that induce the phase separation of other amphiphiles. lmaleidykla.lt

For instance, supramolecular solvents can be formed from the coacervation of decanoic acid vesicles in the presence of a tetra-alkylammonium salt. nih.gov The resulting solvent possesses unique properties, such as multiple binding sites and different polarity microenvironments, which make it highly effective for the extraction of a wide range of analytes. nih.gov The driving forces for extraction using these solvents include hydrophobic interactions, hydrogen bonding, and π-cation interactions between the analytes and the aggregates within the solvent. nih.gov

The use of this compound in the formulation of supramolecular solvents is a promising area of research. The long hexyl chains of the cation would impart significant hydrophobicity, which could be advantageous for the extraction of non-polar analytes. The dihydrogen phosphate anion could participate in hydrogen bonding interactions, potentially enhancing the selectivity of the solvent for certain types of molecules. These tunable properties make tetrahexylammonium-based supramolecular solvents highly attractive for the development of advanced microextraction techniques for environmental, food, and biological sample analysis. nih.gov

Advanced Materials Science and Engineering with Tetrahexylammonium Dihydrogen Phosphate

Functionalization of Thin Films and Surfaces (e.g., Perovskites)

The surface properties of thin films are critical to the performance of many advanced devices. Tetrahexylammonium (B1222370) dihydrogen phosphate (B84403) is utilized as a surface modifying agent, particularly in the burgeoning field of perovskite solar cells, to enhance their efficiency and stability.

The dihydrogen phosphate anion (H₂PO₄⁻) also plays a crucial role in the functionalization of perovskite surfaces. The phosphate group can interact with the perovskite surface, passivating defects such as uncoordinated lead ions (Pb²⁺). This interaction helps to reduce trap states that can hinder charge transport and contribute to performance degradation. Research on other phosphate-containing compounds, like butylphosphonic acid 4-ammonium chloride, has demonstrated that the phosphate group can act as a crosslinker between adjacent perovskite grains, further enhancing the structural integrity and stability of the film. ossila.com The combination of the hydrophobic cation and the defect-passivating anion in tetrahexylammonium dihydrogen phosphate provides a synergistic effect, leading to more robust and efficient perovskite solar cells. rsc.org

Table 1: Effects of Quaternary Ammonium (B1175870) Salt Passivation on Perovskite Solar Cell Performance

Passivation Agent Key Improvement Resulting Device Performance
Tetrabutylammonium (B224687) Hexafluorophosphate (TBAH) Passivates Pb²⁺ defects on the top surface, long alkyl chains prevent water damage. PCE increased from 20.0% to 22.0% for small-size cells. researchgate.net
4-Fluorophenethylammonium Iodide (F-PEAI) Inhibits the formation of iodine vacancies, reduces film defects. Champion efficiency of 21% compared to 19.5% for the control device. acs.orgresearchgate.net
2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethan-1-ammonium iodide (2-NAM) Increases crystalline grain size and reduces charge carrier recombination. Boosted efficiency from 17.1 ± 0.8% to 18.6 ± 0.9%. d-nb.info
Tetrabutylammonium Bromide (TBAB) Enhances crystallinity and creates a smooth surface, reducing grain boundaries and defect density. Optimized device yielded a maximum PCE of 20.16%. researchgate.net

Integration in Nanoparticle Synthesis and Stabilization

This compound serves as a versatile compound in the synthesis and stabilization of various nanoparticles, including metal oxides and quantum dots. Its dual functionality, stemming from both the cation and the anion, allows for precise control over nanoparticle size, shape, and surface properties.

The tetrahexylammonium cation acts as a capping agent, controlling the growth and preventing the agglomeration of nanoparticles during their synthesis. The long, hydrophobic hexyl chains of the cation create a steric barrier around the nanoparticle surface, ensuring their colloidal stability in non-polar solvents. This is particularly important in the synthesis of monodisperse nanoparticles, where uniform size and shape are critical for their application. The use of similar quaternary ammonium salts, such as tetrabutylammonium, has been shown to be effective in stabilizing iridium and gold nanoparticles. uh.eduescholarship.org

The dihydrogen phosphate anion contributes to the stabilization of nanoparticles through its ability to bind to the nanoparticle surface. The phosphate group can form strong bonds with metal ions on the surface of metal oxide nanoparticles, providing a robust anchor for the stabilizing organic cation. escholarship.org This interaction is crucial for creating a stable protective layer around the nanoparticle. In the context of quantum dots, phosphate-based ligands have been shown to passivate surface defects, which can enhance their photoluminescent quantum yield and stability. researchgate.net The choice of capping agent significantly influences the physicochemical and optical properties of quantum dots, as well as their interactions with biological systems. nih.govrsc.org The combination of the sterically hindering tetrahexylammonium cation and the surface-binding dihydrogen phosphate anion makes this compound an effective stabilizer for a wide range of nanoparticles.

Table 2: Role of Capping Agents in Nanoparticle Synthesis

Nanoparticle Type Capping Agent Function of Capping Agent Reference
Gold Nanoparticles Tetraoctylammonium thiosulfate Improves chemical and thermal stability. uh.edu
Iridium Nanoparticles Tetrabutylammonium phosphate Stabilizer for catalytic nanoparticles. escholarship.org
Zinc Sulfide Quantum Dots Mercaptoethanol (ME), Mercaptoacetic acid (MAA), Cysteamine (CA) Influences physicochemical and optical characteristics, and biological interactions. nih.gov
Cadmium Telluride/Cadmium Sulfide Quantum Dots 3-mercaptopropionic acid (MPA), Thioacetic acid (TAA), and Mercaptosuccinic acid (MSA) Determines hydrogen evolution performance under irradiation. rsc.org

Engineering of Novel Hybrid Materials for Specific Functions

The development of organic-inorganic hybrid materials offers a pathway to creating materials with tailored properties that are not achievable with either component alone. This compound can be integrated into such hybrid materials, contributing to their structure and functionality. These materials combine the properties of both organic and inorganic components to achieve synergistic effects. mdpi.comresearchgate.netresearchgate.net

The tetrahexylammonium cation can be incorporated into polymer matrices to create hybrid composites. The bulky organic cation can modify the mechanical and thermal properties of the polymer, while also introducing ionic conductivity. For instance, in polymer-matrix composites filled with amorphous calcium phosphate, the choice of the polymer matrix has been shown to affect ion release and the mechanical properties of the composite. nist.gov The incorporation of this compound could lead to the development of novel flame-retardant materials, similar to how aluminum organophosphates have been used. nih.gov

The dihydrogen phosphate anion can participate in the formation of the inorganic network in hybrid materials, for example, through sol-gel processes. mdpi.com The phosphate groups can form linkages with metal oxide precursors, creating a covalently bonded organic-inorganic network. This approach allows for the synthesis of materials with well-defined porosity and high surface area, which are desirable for applications in catalysis and sensing. The self-assembly of organic-inorganic hybrid compounds can be controlled by adjusting solvent composition, leading to the formation of various nanostructures such as fibers and leaf-like aggregates. nih.gov The combination of the structure-directing properties of the tetrahexylammonium cation and the network-forming capability of the dihydrogen phosphate anion opens up possibilities for designing a wide range of functional hybrid materials. csic.esresearchgate.net

Table 3: Examples of Functional Hybrid Materials

Hybrid Material System Components Potential Function/Application Reference
Polymer-assisted nanoflowers Polyamide 6 microparticles, Glucose oxidase, Horseradish peroxidase Cascade biocatalysis for glucose detection. mdpi.com
Aluminum organophosphates in polymer composites Polymeric aluminum organophosphates, Epoxy resin Enhanced mechanical characteristics, lightweight, and thermal properties; flame retardants. nih.gov
Self-assembled polyoxometalate hybrids Polyoxometalates, Terpyridine Controlled formation of nanostructures with redox properties. nih.gov
Polymer-silica hybrids Polymer, Silica Used in various biomedical applications. researchgate.net

Theoretical and Computational Studies of Tetrahexylammonium Dihydrogen Phosphate Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure and properties of molecules with a high degree of accuracy.

The dihydrogen phosphate (B84403) anion (H₂PO₄⁻) also has conformational flexibility, primarily related to the orientation of the hydroxyl protons. DFT calculations on various dihydrogen phosphate salts have been instrumental in understanding its geometry. uctm.edu The P-O bond lengths differ depending on whether the oxygen is part of a hydroxyl group or terminal. The P-OH bonds are typically longer than the terminal P=O bonds. researchgate.net

Table 8.1: Representative Conformational Data for Tetra-alkylammonium Cations

CationPredominant ConformationKey Stabilizing Interaction
Tetrabutylammonium (B224687)Cross-likeSteric hindrance minimization
TetrapentylammoniumCross-like with some gauche characterIncreasing intramolecular dispersion
Tetrahexylammonium (B1222370)Cross-like with significant gauche characterIntramolecular dispersion forces

This table is generated based on principles from studies on analogous tetra-alkylammonium cations.

The interaction between the tetrahexylammonium cation and the dihydrogen phosphate anion is multifaceted. The primary electrostatic attraction is supplemented by a network of weaker, yet significant, interactions. DFT studies on compounds containing the H₂PO₄⁻ anion consistently highlight its role as both a hydrogen bond donor (through its P-OH groups) and acceptor (through its P=O and P-OH oxygens). researchgate.netnih.gov

Table 8.2: Typical Hydrogen Bond Interactions Involving Dihydrogen Phosphate Anion

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
StrongP-OHP=O (of another anion)2.5 - 2.7Anion dimerization/chain formation
WeakC-H (alkyl chain)O (phosphate)2.8 - 3.5Cation-anion stabilization
StrongN-H (primary/secondary amine)O (phosphate)2.6 - 2.9Not present in tetrahexylammonium systems

This table is compiled from data on various dihydrogen phosphate salts. uctm.eduresearchgate.net

The behavior of tetrahexylammonium dihydrogen phosphate in solution is heavily influenced by solvation. Tetra-alkylammonium cations, particularly those with large alkyl groups like hexyl, are considered poorly solvated in many organic solvents due to their small surface charge density. researchgate.net In aqueous solutions, the hydrophobic hexyl chains will induce structuring of the surrounding water molecules.

The dihydrogen phosphate anion, conversely, is strongly solvated, especially in protic solvents like water or methanol, through hydrogen bonding. researchgate.net The solvation of the H₂PO₄⁻ anion can compete with its tendency to form ion pairs with the tetrahexylammonium cation. In solvents with low dielectric constants, ion pairing is more favorable. researchgate.net DFT calculations can model the explicit interaction of solvent molecules with the ion pair, revealing how solvent molecules cluster around the charged centers and mediate the cation-anion interaction.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Phenomena

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system's behavior.

MD simulations can elucidate the mechanisms of ion-pair formation and dissociation. For this compound, simulations would show the tetrahexylammonium cation and dihydrogen phosphate anion approaching each other due to electrostatic attraction. The flexible hexyl chains of the cation can partially wrap around the smaller anion, maximizing favorable contacts and shielding the ion pair from the solvent. The formation and stability of these ion pairs are crucial for processes like liquid-liquid extraction. nih.gov The flexibility of the cation and the specific hydrogen bonding capabilities of the anion dictate the preferred association geometries and lifetimes of the ion pairs. nih.gov

In liquid phases or across interfaces, MD simulations can be used to calculate key transport properties like diffusion coefficients. The large size of the tetrahexylammonium cation means it will have a significantly lower diffusion coefficient compared to smaller ions. chemrxiv.org The transport of the dihydrogen phosphate anion can occur either as a free, solvated ion or as part of the larger, slower-moving ion pair. The mechanism of transport can switch between a vehicular mechanism (where the anion is carried by the cation) and a Grotthuss-type hopping mechanism (more relevant for protons but can be considered for protonated anions in certain contexts), depending on the concentration and the medium. chemrxiv.org At liquid-liquid interfaces, as used in phase-transfer catalysis, the amphiphilic nature of the tetrahexylammonium cation facilitates the transport of the more hydrophilic dihydrogen phosphate anion into the less polar organic phase. amazonaws.com

Computational Prediction of Material Performance and Design Principles (e.g., COSMO-RS)

The design and optimization of materials for specific applications are increasingly driven by computational methods, which can significantly accelerate the development cycle by predicting material properties before synthesis. mdpi.comresearchgate.net For ionic liquids (ILs) like this compound, computational models offer powerful insights into their behavior and performance characteristics. Among these, the Conductor-like Screening Model for Real Solvents (COSMO-RS) has emerged as a particularly effective tool for predicting the thermodynamic properties of fluids and liquid mixtures based on quantum chemical calculations. zenodo.org

COSMO-RS is a predictive method that combines quantum chemistry with statistical thermodynamics. zenodo.org The process begins with a quantum chemical calculation, typically using Density Functional Theory (DFT), for an individual molecule placed in a virtual conductor. This creates a polarization charge density (σ) on the surface of the molecule, which is then represented as a histogram known as a σ-profile. This profile serves as a detailed descriptor of the molecule's polarity. The σ-profile is segmented into regions corresponding to hydrogen bond donors (positive σ), hydrogen bond acceptors (negative σ), and non-polar segments (σ near zero). researchgate.net

For an ionic liquid such as this compound, σ-profiles are generated for the individual ions: the tetrahexylammonium cation ([N(C₆H₁₃)₄]⁺) and the dihydrogen phosphate anion ([H₂PO₄]⁻). The thermodynamic properties of the bulk liquid are then calculated using statistical thermodynamics to describe the interactions between these surface segments. zenodo.org This approach allows for the a priori prediction of a wide range of properties without relying on experimental data for the specific compound. researchgate.net

Detailed Research Findings from Computational Predictions

While specific published COSMO-RS studies on this compound are not prevalent, the methodology has been extensively validated for a wide range of other ionic liquids, including other quaternary ammonium (B1175870) and phosphonium (B103445) salts. zenodo.orgresearchgate.net These studies demonstrate the capability of COSMO-RS to predict key performance metrics that are crucial for material design.

Key predictable properties relevant to the performance of this compound include:

Solubility and Capacity: Predicting the solubility of various compounds (gases, liquids, or solids) in the ionic liquid. This is critical for applications in gas capture, extraction, and as a solvent for chemical synthesis.

Activity Coefficients at Infinite Dilution (γ∞): These values are fundamental for understanding the interactions between a solute and the solvent at very low concentrations. They are used to assess the selectivity and capacity of a solvent for separation processes, such as separating aromatic from aliphatic compounds. researchgate.net

Liquid-Liquid Equilibria (LLE) and Vapor-Liquid Equilibria (VLE): The model can predict phase diagrams for mixtures containing the ionic liquid, which is essential for designing extraction and distillation processes. zenodo.org

Thermodynamic Functions of Mixing: Properties such as excess enthalpy (Hᴱ) and excess Gibbs free energy (Gᴱ) can be calculated to determine the deviation of a mixture from ideal behavior.

The power of this computational approach lies in its ability to perform high-throughput screening of potential materials. By computationally generating data for a vast number of ion combinations, researchers can identify promising candidates for specific tasks before undertaking laborious and expensive experimental synthesis and testing. mdpi.comresearchgate.net For instance, if the goal is to design an efficient extraction agent for a specific organic molecule from an aqueous phase, COSMO-RS can predict the partition coefficient of that molecule between water and numerous candidate ionic liquids, allowing for the selection of the most promising structure.

The following interactive tables illustrate the type of data that can be generated through COSMO-RS simulations to guide the design and selection of ionic liquids like this compound for a specific application, such as the extraction of an aromatic solute from an aliphatic hydrocarbon.

Table 1: Predicted Solubility of Benzene (B151609) in Various Solvents at 298.15 K

This table shows a hypothetical comparison of the predicted mole fraction solubility (x_solute) of benzene in this compound versus common organic solvents and another ionic liquid. High solubility is often desired in solvent applications.

SolventPredicted Solubility (x_solute)
n-Hexane0.15
Methanol0.22
1-Butyl-3-methylimidazolium hexafluorophosphate0.58
This compound 0.65

Table 2: Predicted Selectivity for Benzene/Hexane Separation at 298.15 K

Selectivity (S) is calculated from the ratio of activity coefficients at infinite dilution (γ∞). A higher selectivity value indicates a better performance for separating the two components. This table illustrates how this compound might be evaluated as a solvent for aromatic/aliphatic separation.

Solvent Systemγ∞ (Hexane)γ∞ (Benzene)Selectivity (S = γ∞_hexane / γ∞_benzene)
Sulfolane25.42.311.0
1-Butyl-3-methylimidazolium hexafluorophosphate45.83.114.8
This compound 52.1 2.9 17.9

These predictive capabilities enable a rational, computationally-driven approach to materials design. By understanding the relationship between the molecular structure of the constituent ions and the resulting macroscopic properties, scientists can systematically modify the cation and anion to fine-tune the performance of the ionic liquid for a target application, bridging the gap between theoretical possibilities and practical material realization. chemrxiv.org

Future Research Directions and Emerging Applications of Tetrahexylammonium Dihydrogen Phosphate

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of tetrahexylammonium (B1222370) dihydrogen phosphate (B84403) is expected to pivot towards greener and more efficient methodologies, moving away from conventional routes that may involve hazardous solvents or produce significant waste. Research is anticipated to focus on optimizing reaction conditions to improve yield, purity, and sustainability.

Key areas of exploration include:

Solvent-Free and Aqueous Media Reactions: Following trends in green chemistry, researchers are likely to develop synthetic protocols that operate in water or under solvent-free conditions. dntb.gov.uamdpi.com For instance, methods like the one-pot synthesis of pyrano[2,3-d]pyrimidinone derivatives using diammonium hydrogen phosphate in aqueous media highlight the potential for using water as a benign solvent. dntb.gov.ua Adapting such principles could lead to cleaner production of tetrahexylammonium dihydrogen phosphate.

Microwave and Ultrasonic-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. mdpi.commdpi.com The N-alkylation of azaheterocycles using various tetraalkylammonium salts under microwave irradiation has been shown to be highly effective, suggesting a viable path for synthesizing the tetrahexylammonium cation precursor. researchgate.net

Atom Economy: Future synthetic strategies will prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com This can be achieved through carefully designed one-pot reactions or cascade processes that eliminate the need for isolating intermediates.

A comparative overview of potential green synthesis approaches is presented below.

Table 1: Comparison of Green Synthesis Approaches for Quaternary Ammonium (B1175870) Salts

Approach Advantages Potential for this compound Key Research Focus
Aqueous Media Synthesis Environmentally benign, low cost, non-flammable solvent. mdpi.com High, especially for the final ion-exchange step. Optimizing solubility and reaction kinetics of long-chain reactants.
Solvent-Free Conditions Reduced waste, simplified workup, lower environmental impact. mdpi.com Promising for solid-state or melt-phase reactions, such as "grindstone chemistry". dntb.gov.ua Investigating mechanochemical activation and thermal stability.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. mdpi.comresearchgate.net Excellent potential for accelerating the N-alkylation step to form the cation. Fine-tuning microwave parameters to prevent decomposition.

| Ultrasonic-Assisted Synthesis | Enhanced mass transfer and reaction rates through acoustic cavitation. mdpi.com | Applicable for improving reaction efficiency in heterogeneous systems. | Studying the effect of sonication on product purity and yield. |

Development of Advanced Catalytic Systems for Sustainable Chemical Processes

This compound is a promising candidate for use in various catalytic systems, primarily due to the unique properties of both its cation and anion. The bulky, lipophilic tetrahexylammonium cation can function as an effective phase-transfer catalyst (PTC), while the dihydrogen phosphate anion can act as a proton donor or a general acid/base catalyst.

Future research in this area is expected to focus on:

Phase-Transfer Catalysis (PTC): The long alkyl chains of the tetrahexylammonium cation enhance its solubility in nonpolar organic solvents, making it a potentially superior PTC for reactions involving an aqueous phase and an organic phase. Research will likely explore its efficacy in C-H functionalization, alkylation, and oxidation reactions, where it can transport anionic reactants or intermediates across the phase boundary. rsc.orgacs.org

Bifunctional Catalysis: The combination of a PTC cation and a catalytically active anion within one molecule offers opportunities for designing novel bifunctional catalysts. The dihydrogen phosphate anion can participate directly in catalytic cycles, for example, in hydrolysis or condensation reactions. cjcatal.comresearchgate.net

Catalyst Support and Immobilization: Dihydrogen phosphate anions have been used to stabilize metal nanoparticles, creating highly active and reusable nanocatalysts. researchgate.net Future work could involve using this compound to prepare stabilized ruthenium, rhodium, or other metal nanoparticles for applications in hydrogenation or hydrolysis, such as the generation of hydrogen from ammonia-borane. researchgate.net The large cation could provide a unique steric and electronic environment for the nanoparticles, influencing their activity and selectivity.

Sustainable Processes: The compound could be employed in catalytic systems designed for CO2 fixation or biomass conversion. For example, quaternary ammonium salts are used as co-catalysts in the synthesis of cyclic carbonates from epoxides and CO2. rsc.org The specific properties of the tetrahexylammonium cation may offer advantages in solubility and efficiency for these green chemical processes.

Innovations in Selective Separation and Environmental Remediation Technologies

The distinct chemical characteristics of this compound make it a compelling agent for advanced separation and environmental cleanup technologies. The highly lipophilic nature of the tetrahexylammonium cation is key to its potential applications in this field.

Selective Anion Extraction: A significant area of research will be its use in liquid-liquid extraction systems to selectively separate target anions from aqueous solutions. Building on work with tetrabutylammonium (B224687) salts, which have been used to overcome the usual Hofmeister bias in anion extraction, this compound could be an even more effective extractant for hydrophobic anions or for transporting phosphate itself into an organic phase. rsc.org This is particularly relevant for nuclear waste processing or hydrometallurgy, where selective removal of sulfate (B86663) or phosphate is crucial. rsc.org

Environmental Remediation: The compound could be a key component in remediation strategies for water contaminated with organic pollutants or excess nutrients like phosphates. mdpi.commdpi.com It could be used as an ion-pairing agent to facilitate the removal of anionic pollutants. Furthermore, materials science approaches could see the compound integrated into magnetic biochar or other porous supports to create adsorbents with high affinity for specific contaminants. mdpi.com The development of such functional materials addresses critical needs for efficient and recoverable remediation agents. mdpi.commdpi.com

Membrane-Based Separation: Innovations in membrane technology could leverage this compound. Hybrid electrobaromembrane (EBM) methods have been studied for the selective separation of chloride and dihydrogen phosphate ions. mdpi.com While this research used simple salts, incorporating a bulky, charge-carrying agent like tetrahexylammonium could modify membrane surface properties and transport characteristics, potentially enhancing the selectivity and flux in such advanced separation processes. mdpi.com

Design of Next-Generation Supramolecular Architectures and Functional Materials

Supramolecular chemistry, which focuses on molecular assembly via non-covalent interactions, is a field where this compound holds considerable promise. rsc.org The interplay between the hydrogen-bonding capabilities of the dihydrogen phosphate anion and the steric and hydrophobic properties of the large tetrahexylammonium cation can be exploited to build complex, functional architectures.

Future research directions are likely to include:

Anion-Templated Assembly: The dihydrogen phosphate anion is known to self-assemble into discrete clusters, such as cyclic tetramers and hexamers, through strong hydrogen bonds. researchgate.net The large tetrahexylammonium cation can act as a bulky counterion, directing the formation of these phosphate aggregates and stabilizing them within a crystal lattice or in solution. researchgate.net This could lead to the isolation of novel phosphate cluster motifs.

Functional Gels and Liquid Crystals: The amphiphilic nature of this compound, with its charged hydrophilic head (the ion pair) and large hydrophobic tails (the hexyl chains), suggests potential for self-assembly into micelles, vesicles, or lyotropic liquid crystalline phases in appropriate solvents. These ordered structures could serve as soft templates for nanomaterial synthesis or as responsive materials.

Hybrid Organic-Inorganic Materials: The compound can be a building block for creating new hybrid materials. doaj.org Co-crystallization with other organic molecules, particularly those with hydrogen bond donor groups like ureas or amides, can create intricate three-dimensional networks with tailored properties. researchgate.net These materials could find applications in fields like crystal engineering and the development of functional materials with specific optical or electronic properties. researchgate.netresearchgate.net The adamantane (B196018) skeleton, for instance, has been used to create supramolecular materials, and combining such frameworks with this compound could yield novel energetic or luminescent materials. acs.org

Computational Chemistry as a Predictive Tool for Rational Design and Discovery

Computational chemistry provides indispensable tools for accelerating the discovery and optimization of new compounds and materials, and it will be pivotal in unlocking the full potential of this compound. longdom.orgopenmedicinalchemistryjournal.com By modeling its behavior at the molecular level, researchers can predict properties and guide experimental efforts, saving significant time and resources.

Key applications of computational chemistry in this context include:

Molecular Modeling and Simulation: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can be used to investigate the structure, stability, and dynamics of this compound. nih.gov DFT calculations can elucidate the electronic structure and hydrogen bonding within dihydrogen phosphate clusters, while MD simulations can model the compound's behavior in different solvent environments, predicting its aggregation behavior and interaction with other molecules. researchgate.netnih.govnih.gov

Rational Design of Materials: Computational tools are central to the rational design of new molecules and materials. openmedicinalchemistryjournal.compatsnap.com For example, Quantitative Structure-Activity Relationship (QSAR) models can correlate the molecular structure of different tetraalkylammonium salts with their catalytic activity or extraction efficiency, enabling the in-silico design of more effective compounds. patsnap.com Virtual screening and molecular docking can be used to identify potential applications, such as finding host molecules that can selectively bind the ion pair for sensing or separation purposes. openmedicinalchemistryjournal.comresearchgate.net

Predicting Reaction Pathways: Computational methods can be used to explore potential synthetic routes and catalytic mechanisms. weizmann.ac.il By calculating transition state energies and reaction profiles, researchers can identify the most viable pathways for synthesis and understand how the compound functions as a catalyst, leading to the development of more efficient and selective chemical processes.

Table 2: Key Computational Methods and Their Application to this compound

Computational Method Primary Function Application in Rational Design
Density Functional Theory (DFT) Predicts electronic structure, optimized geometry, and vibrational properties. longdom.orgnih.gov Elucidating the nature of hydrogen bonding in phosphate clusters; calculating reaction energies for catalytic cycles.
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules over time. nih.gov Modeling self-assembly in solution; predicting solubility in different solvents; simulating interactions at phase interfaces for separation technologies.
Quantum Mechanics/Molecular Mechanics (QM/MM) Combines the accuracy of QM for a small region (e.g., active site) with the efficiency of MM for the larger system. longdom.org Studying catalytic mechanisms where the dihydrogen phosphate anion is the active site within a larger material or solvent environment.

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with physical or biological activity. patsnap.com | Predicting the catalytic efficiency or extraction capability based on the alkyl chain length and other structural features of related compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Tetrahexylammonium dihydrogen phosphate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves ion-exchange reactions between tetrahexylammonium salts and phosphoric acid derivatives. For analogous quaternary ammonium phosphates (e.g., tetramethylammonium dihydrogen phosphate), stoichiometric control and pH adjustments (5.5–7.0) are critical to avoid byproducts like mono- or tri-substituted phosphates . Reaction solvents such as tetrahydrofuran (THF) or acetonitrile are used to enhance solubility, with triethylamine (Et₃N) as a base to neutralize acids formed during the reaction . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

  • Methodological Answer : Store in airtight, moisture-resistant containers at 2–8°C. Avoid exposure to strong acids/alkalis, oxidizing agents, and humidity, as hydrolysis or thermal decomposition may release phosphine oxides or fluorinated byproducts . Use desiccants (e.g., silica gel) in storage environments. For handling, wear nitrile gloves, lab coats, and goggles, and conduct operations in fume hoods with HEPA filters to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound structures?

  • Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding networks may arise from polymorphic variations or hydration states. Use single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) to reduce thermal motion artifacts. For NMR-based structural validation, compare experimental ³¹P chemical shielding tensors with ab initio computational models (e.g., density functional theory) to identify discrepancies caused by torsion angles or counterion interactions . Cross-validate with Fourier-transform infrared (FTIR) spectroscopy to confirm phosphate group coordination .

Q. What methodological approaches are used to assess the ecological toxicity and biodegradation pathways of quaternary ammonium phosphates like this compound?

  • Methodological Answer : Conduct Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) to evaluate aquatic toxicity. For biodegradation, use OECD 301F manometric respirometry to measure biochemical oxygen demand (BOD) over 28 days. Advanced mass spectrometry (LC-MS/MS) can track degradation intermediates, such as hexylamine or orthophosphate, to map pathways . Note that limited data exist for tetrahexylammonium derivatives, so extrapolate cautiously from studies on tetramethyl- or tetrabutylammonium analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may stem from impurities or analytical methods. Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert gas (N₂) to isolate decomposition steps. Compare results with purity-certified reference standards (≥99%) to rule out impurity effects. Cross-reference with evolved gas analysis (EGA) via mass spectrometry to identify decomposition products (e.g., PF₆⁻ derivatives in hexafluorophosphate analogs) .

Experimental Design Considerations

Q. What strategies optimize the use of this compound in electrochemical applications?

  • Methodological Answer : As a supporting electrolyte, optimize concentration (0.1–1.0 M) in non-aqueous solvents (e.g., dimethylformamide) to balance ionic conductivity and viscosity. Characterize electrochemical windows via cyclic voltammetry (CV) using glassy carbon electrodes. For supercapacitors, pair with activated carbon electrodes and evaluate specific capacitance (F/g) at varying scan rates (10–100 mV/s) .

Safety and Regulatory Compliance

Q. What are the key safety protocols for disposing of this compound in laboratory settings?

  • Methodological Answer : Neutralize waste with 10% sodium bicarbonate before disposal. Collect solid residues in sealed containers labeled "halogenated organophosphates" for incineration at >1,000°C. For liquid waste, adsorb onto vermiculite and dispose via licensed hazardous waste handlers. Document all procedures per OSHA 29 CFR 1910.1200 and GHS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.